3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one
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Overview
Description
3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4,8-trimethyl-2H-chromen-2-one with 4-pentylbenzaldehyde in the presence of a base, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Limited industrial applications, primarily in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4,8-trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
- 3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one
- 8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one
Uniqueness
3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research applications .
Properties
Molecular Formula |
C25H28O4 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C25H28O4/c1-5-6-7-8-19-9-11-20(12-10-19)22(26)15-28-23-14-13-21-16(2)17(3)25(27)29-24(21)18(23)4/h9-14H,5-8,15H2,1-4H3 |
InChI Key |
CYRMKLRTUTUHKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C |
Origin of Product |
United States |
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